2-Cyclohexen-1-one, 3,4,4-trimethyl-
Overview
Description
2-Cyclohexen-1-one, 3,4,4-trimethyl- is an organic compound with the molecular formula C9H14O and a molecular weight of 138.2069 g/mol . It is a derivative of cyclohexenone, characterized by the presence of three methyl groups at positions 3 and 4 on the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Scientific Research Applications
2-Cyclohexen-1-one, 3,4,4-trimethyl- has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Pharmaceuticals: Used as an intermediate in the production of various drugs.
Fragrances: Employed in the synthesis of fragrance compounds.
Material Science: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3,4,4-trimethyl- can be synthesized through several methods:
Birch Reduction: This method involves the reduction of anisole followed by acid hydrolysis.
α-Bromination and Base Treatment: Cyclohexanone undergoes α-bromination followed by treatment with a base to yield the desired product.
Catalytic Oxidation: Cyclohexene is oxidized using hydrogen peroxide and vanadium catalysts.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 3,4,4-trimethyl- typically involves the catalytic oxidation of cyclohexene. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3,4,4-trimethyl- undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reactions: The compound participates in Michael addition reactions with enolates or silyl enol ethers.
Robinson Annulations: This reaction forms fused ring systems by combining the compound with other reactants.
Common Reagents and Conditions
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Enol Silanes: Employed in Michael reactions.
Bases and Acids: Utilized in various reaction conditions to facilitate transformations.
Major Products Formed
The major products formed from these reactions include complex organic molecules with extended molecular frameworks, which are valuable intermediates in the synthesis of pharmaceuticals and fragrances .
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3,4,4-trimethyl- involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles through conjugate addition, forming new carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the β-carbon of the enone system, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler enone with similar reactivity but without the additional methyl groups.
2-Cyclopenten-1-one: A smaller ring system with similar electrophilic properties.
3-Methyl-2-cyclohexenone: A similar compound with one methyl group at position 3.
Uniqueness
2-Cyclohexen-1-one, 3,4,4-trimethyl- is unique due to the presence of three methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules, offering distinct advantages in terms of selectivity and yield .
Properties
IUPAC Name |
3,4,4-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILDAULEWAKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169485 | |
Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17299-41-1 | |
Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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